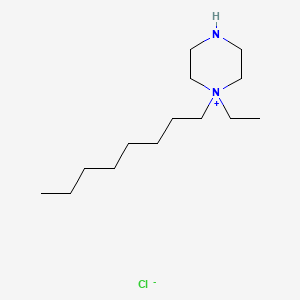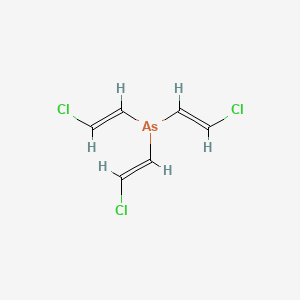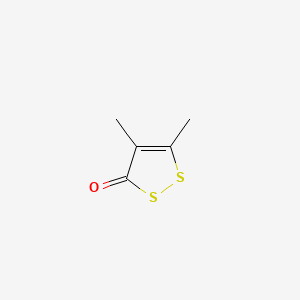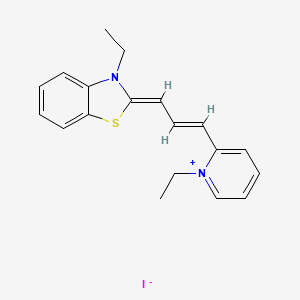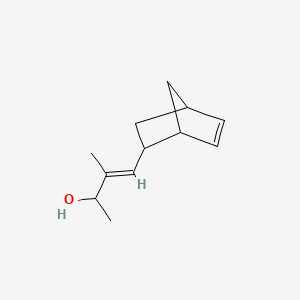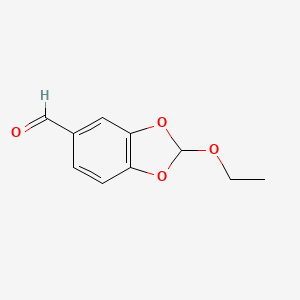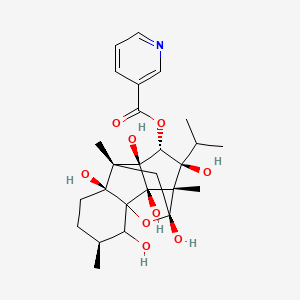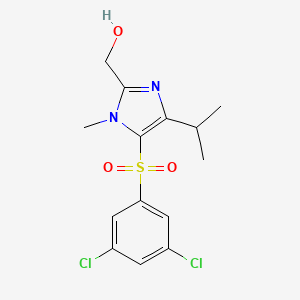
2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol is an organic compound with a complex structure that includes both phenoxy and phenylethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-methylphenol with butyl bromide to form 2-butyl-2-methylphenol. This intermediate is then reacted with 2-phenylethyl bromide in the presence of a base to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to a more consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The phenoxy and phenylethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
Aplicaciones Científicas De Investigación
2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol involves its interaction with specific molecular targets. The phenoxy and phenylethoxy groups can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Butyl-2-methylphenoxy)ethanol
- 1-(2-Phenylethoxy)ethanol
- 2-(Butylphenoxy)-1-(2-phenylethoxy)ethanol
Uniqueness
2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol is unique due to the presence of both butyl-2-methylphenoxy and phenylethoxy groups
Propiedades
Número CAS |
94247-88-8 |
|---|---|
Fórmula molecular |
C21H28O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(3-butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol |
InChI |
InChI=1S/C21H28O3/c1-3-4-11-19-12-8-13-20(17(19)2)24-16-21(22)23-15-14-18-9-6-5-7-10-18/h5-10,12-13,21-22H,3-4,11,14-16H2,1-2H3 |
Clave InChI |
BSIKWJJARZRVBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=CC=C1)OCC(O)OCCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


